ビス(2,2,6,6-テトラメチル-3,5-ヘプタンジオナト)オキソチタン(IV)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

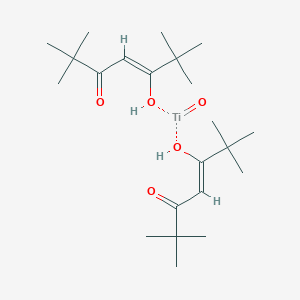

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) is a coordination compound that features titanium in its +4 oxidation state. This compound is known for its stability and is often used in various chemical processes due to its unique properties. It is a metal-organic complex where titanium is coordinated with two 2,2,6,6-tetramethyl-3,5-heptanedionate ligands and an oxo group.

科学的研究の応用

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other titanium complexes and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.

Industry: It is used in the production of advanced materials, including coatings and thin films, due to its stability and reactivity.

作用機序

Target of Action

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), also known as (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium, is a complex compound that primarily targets the metal-organic chemical vapor deposition (MOCVD) process . This process is crucial for the preparation of high-temperature superconductors .

Mode of Action

The compound interacts with its target by acting as a precursor in the MOCVD process . Its evaporation characteristics and thermostability are critical for the quality and reproducible results of the superconductor film . The compound is synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution .

Biochemical Pathways

The compound affects the MOCVD process , which is a biochemical pathway involved in the preparation of high-temperature superconductors . The compound’s evaporation characteristics and thermostability influence the quality and reproducible results of the superconductor film .

Pharmacokinetics

The compound’s ADME properties Itsthermal properties and the kinetics of decomposition are systematically investigated by nonisothermal thermogravimetric analysis methods .

Result of Action

The result of the compound’s action is the successful preparation of high-temperature superconductor films via the MOCVD process . The quality and reproducibility of the superconductor films depend on the compound’s purity, thermal stability, sufficient and stable evaporation, and good delivery properties .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . The compound is unstable and highly sensitive to the change of temperature during the whole evaporation process . Therefore, it is very important to choose suitable volatilization technology and conditions for avoiding breakdown (or thermal aging) during the MOCVD process .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) typically involves the reaction of titanium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction can be represented as follows:

TiCl4+2C11H20O2+Base→Ti(O2C11H19)2O+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

化学反応の分析

Types of Reactions

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) can undergo various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions where the titanium center is further oxidized.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: Ligand substitution reactions are possible, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state titanium compounds, while substitution reactions can produce a variety of titanium complexes with different ligands.

類似化合物との比較

Similar Compounds

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II)

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)

- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)

- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Uniqueness

What sets Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) apart from these similar compounds is the presence of the oxo group, which significantly influences its reactivity and stability. This unique feature makes it particularly useful in applications where a stable yet reactive titanium complex is required.

生物活性

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), commonly referred to as OTi(TMHD)₂, is a titanium complex with significant interest in various fields including materials science and biomedicine. This article aims to explore its biological activity, focusing on its interactions with biological systems and potential applications.

- Molecular Formula : C22H38O5Ti

- Molecular Weight : 430.40 g/mol

- CAS Number : 152248-67-4

OTi(TMHD)₂ is characterized by its coordination environment and structural properties that influence its reactivity and biological interactions. It typically appears as a white to off-white powder and has a melting point of 120-124 °C .

Biological Activity Overview

The biological activity of OTi(TMHD)₂ has been investigated through various studies, revealing its potential as an antimicrobial agent and its interactions with cellular components.

Antimicrobial Properties

Research indicates that titanium complexes possess inherent antimicrobial properties. OTi(TMHD)₂ has shown effectiveness against various bacterial strains. A study demonstrated that titanium complexes can disrupt bacterial cell membranes, leading to cell death . The mechanism involves the generation of reactive oxygen species (ROS), which are detrimental to microbial cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of OTi(TMHD)₂ in mammalian cells. Results indicate that while the compound exhibits antimicrobial activity, it also poses a risk of cytotoxicity at higher concentrations. The half-maximal inhibitory concentration (IC50) values vary significantly across different cell lines, suggesting selective toxicity .

The interaction of OTi(TMHD)₂ with biological systems can be attributed to several mechanisms:

- Metal Ion Release : The release of titanium ions can interfere with cellular functions.

- Oxidative Stress Induction : The generation of ROS leads to oxidative damage in cellular components.

- Membrane Disruption : The compound can integrate into lipid membranes, altering permeability and leading to cell lysis.

Case Studies

-

Antimicrobial Efficacy Against Staphylococcus aureus :

A study evaluated the effectiveness of OTi(TMHD)₂ against Staphylococcus aureus, a common pathogen responsible for various infections. Results showed a significant reduction in bacterial viability upon treatment with the compound, highlighting its potential as a therapeutic agent . -

Cytotoxic Effects on Cancer Cells :

In vitro studies on cancer cell lines demonstrated that OTi(TMHD)₂ induced apoptosis through ROS-mediated pathways. Flow cytometry analyses indicated increased annexin V positivity in treated cells, confirming apoptotic cell death .

特性

CAS番号 |

152248-67-4 |

|---|---|

分子式 |

C22H40O5Ti |

分子量 |

432.4 g/mol |

IUPAC名 |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium |

InChI |

InChI=1S/2C11H20O2.O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/b2*8-7-;; |

InChIキー |

XIKXPWMOEGTKNT-ZJCTYWPYSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |

異性体SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Ti] |

正規SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。